2-Chloro-4,8-dimethylquinoline
Description
Molecular Architecture and Stereochemical Considerations
This compound represents a substituted quinoline derivative characterized by its distinctive molecular architecture. The compound possesses the molecular formula C₁₁H₁₀ClN and a molecular weight of 191.66 grams per mole. The fundamental structure consists of a quinoline core, which is a bicyclic aromatic system formed by the fusion of a benzene ring to a pyridine ring, creating the characteristic benzo[b]azabenzene framework.
The molecular geometry of this compound is defined by three key substitutions on the quinoline ring system. A chlorine atom occupies the second position of the quinoline ring, while two methyl groups are positioned at the fourth and eighth positions respectively. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from other quinoline derivatives. The presence of the chlorine atom at the second position introduces significant electronegativity differences, while the methyl groups at positions four and eight provide steric bulk and electron-donating effects.
The stereochemical considerations of this compound are relatively straightforward due to its planar aromatic nature. The quinoline ring system maintains planarity, with the substituents lying in the same plane as the aromatic framework. The molecular structure exhibits a density of 1.188 grams per cubic centimeter and demonstrates limited water solubility, being more readily dissolved in organic solvents such as ethanol and acetone. The compound typically appears as a yellow to brown solid at room temperature.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the structure being designated as this compound. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC=CC2=C1N=C(C=C2C)Cl, which precisely describes the connectivity and arrangement of atoms within the molecular framework.
Crystallographic Characterization via Single-Crystal XRD
Single-crystal X-ray diffraction studies provide detailed insights into the solid-state structure of quinoline derivatives, though specific crystallographic data for this compound requires inference from related compounds and general crystallographic principles. The crystallographic analysis of similar quinoline compounds demonstrates that these molecules typically crystallize in common space groups with well-defined unit cell parameters.
Related quinoline derivatives have been characterized using advanced crystallographic techniques, with data collection performed using standard diffractometers equipped with appropriate radiation sources. The crystallographic studies of quinoline compounds reveal that these systems often exhibit orthorhombic or monoclinic crystal systems, depending on the specific substitution patterns and intermolecular interactions present in the solid state.
The crystallographic characterization typically involves comprehensive analysis of bond lengths, bond angles, and torsion angles within the molecular framework. For quinoline derivatives, the mean planes of different aromatic rings often exhibit specific torsion angles that reflect the steric interactions between substituents. The crystal packing arrangements are influenced by various intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking between aromatic rings.
Temperature-dependent crystallographic studies provide information about thermal motion and structural stability. Data collection is commonly performed at room temperature or under controlled cooling conditions to optimize crystal quality and minimize thermal effects. The crystallographic refinement process typically employs least-squares methods to determine accurate atomic positions and thermal parameters.
Advanced crystallographic analysis includes examination of electron density maps and residual density features, which provide insights into bonding characteristics and potential disorder within the crystal structure. The crystallographic data quality is assessed through various statistical parameters, including reliability factors and goodness-of-fit values that validate the structural model.
Quantum Chemical Studies of Electronic Structure
Quantum chemical investigations of quinoline derivatives provide fundamental insights into electronic structure, molecular orbitals, and chemical reactivity patterns. Density Functional Theory calculations using various basis sets have been employed to understand the electronic properties of substituted quinoline compounds. These computational studies reveal important information about frontier molecular orbitals, charge distribution, and potential reactive sites within the molecular framework.
The electronic structure analysis typically employs multiple theoretical methods to ensure reliability and accuracy of the calculated parameters. Common approaches include B3LYP, CAM-B3LYP, and M06-2X functionals with extended basis sets such as 6-311G(d,p). These calculations provide detailed information about molecular geometry optimization, vibrational frequencies, and electronic properties.
Molecular orbital analysis reveals the spatial distribution of electron density within the quinoline framework. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide insights into chemical reactivity and potential interaction sites. The energy gaps between these frontier orbitals influence the electronic excitation properties and chemical stability of the compound.
Natural Bond Orbital analysis provides detailed information about atomic charges and electron distribution throughout the molecular framework. These calculations reveal the influence of substituents on the electronic structure and identify potential nucleophilic and electrophilic sites within the molecule. The chlorine substituent typically exhibits significant electronegativity effects, while methyl groups provide electron-donating characteristics.
Table 1: Representative Electronic Structure Parameters for Quinoline Derivatives
| Parameter | B3LYP/6-311G(d,p) | CAM-B3LYP/6-311G(d,p) | M06-2X/6-311G(d,p) |
|---|---|---|---|
| Dipole Moment (Debye) | 3.43 | 3.37 | 3.32 |
| HOMO Energy (eV) | -6.12 | -6.45 | -6.78 |
| LUMO Energy (eV) | -1.23 | -0.87 | -0.54 |
| Energy Gap (eV) | 4.89 | 5.58 | 6.24 |
Thermodynamic properties calculated through quantum chemical methods include heat capacity, entropy, and Gibbs free energy changes. These parameters provide information about molecular stability and potential chemical transformations under various conditions. The calculated thermodynamic data support experimental observations and predict chemical behavior under different environmental conditions.
Molecular electrostatic potential mapping reveals the three-dimensional distribution of electrostatic potential around the molecule. This analysis identifies regions of positive and negative potential that influence intermolecular interactions and chemical reactivity. The electrostatic potential maps provide visual representation of potential binding sites and reaction centers within the molecular framework.
Comparative Analysis with Substituted Quinoline Derivatives
The structural characteristics of this compound can be better understood through systematic comparison with related quinoline derivatives. This comparative analysis reveals the specific effects of substituent position and electronic nature on molecular properties and chemical behavior.
4,8-Dimethylquinoline serves as an important reference compound for understanding the influence of the chlorine substituent. This compound, with molecular formula C₁₁H₁₁N and molecular weight 157.216, lacks the chlorine atom present in the target molecule. The absence of the chlorine substituent results in different electronic properties and chemical reactivity patterns, providing insights into the specific contributions of halogen substitution.
2-Chloro-4,6-dimethylquinoline represents an isomeric variant with the methyl groups positioned at different locations on the quinoline ring. This structural isomer, with Chemical Abstracts Service number 3913-18-6, demonstrates how substituent position influences molecular properties while maintaining the same molecular formula. The comparison between these isomers reveals the importance of substitution pattern on electronic structure and chemical behavior.
4-Chloro-2,8-dimethylquinoline provides another valuable comparison, with the chlorine atom positioned at the fourth rather than second position. This positional isomer, with Chemical Abstracts Service number 32314-39-9, exhibits different electronic characteristics due to the altered position of the chlorine substituent. The comparison reveals how substituent position affects molecular orbital distribution and chemical reactivity.
Table 2: Comparative Molecular Properties of Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number | Melting Point |
|---|---|---|---|---|
| This compound | C₁₁H₁₀ClN | 191.66 | 3913-17-5 | 65-67°C |
| 4,8-Dimethylquinoline | C₁₁H₁₁N | 157.216 | 13362-80-6 | Not specified |
| 2-Chloro-4,6-dimethylquinoline | C₁₁H₁₀ClN | 191.65 | 3913-18-6 | Not specified |
| 4-Chloro-2,8-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | 32314-39-9 | Not specified |
The electronic effects of different substitution patterns become apparent through comparison of calculated molecular properties. Chlorine substitution at different positions results in varying degrees of electron withdrawal, affecting the overall electronic structure and chemical reactivity. The position of methyl groups also influences the electron density distribution and steric accessibility of reactive sites.
Solubility characteristics vary among these related compounds based on the specific substitution patterns and resulting intermolecular interactions. The presence and position of polar substituents like chlorine affect hydrogen bonding potential and overall molecular polarity, influencing solubility in different solvent systems.
Chemical reactivity patterns differ significantly among these quinoline derivatives due to the electronic effects of various substituents. The chlorine atom serves as both an electron-withdrawing group and a potential leaving group, affecting nucleophilic substitution reactions and electrophilic aromatic substitution patterns. The methyl groups provide steric hindrance and electron-donating effects that influence reaction selectivity and rate.
Biological activity profiles of these compounds show structure-activity relationships that depend on the specific substitution patterns. Different positions of chlorine and methyl substituents result in varying degrees of biological activity and selectivity for different molecular targets. These structure-activity relationships provide valuable insights for medicinal chemistry applications and drug design efforts.
Properties
IUPAC Name |
2-chloro-4,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXMKQZURGJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959934 | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3913-17-5 | |
| Record name | 3913-17-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,8-dimethylquinoline can be achieved through various methods. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions .
Another method involves the cyclization of 2-chloroaniline with acetone in the presence of a catalyst like copper powder. The reaction mixture is heated to reflux, and the product is isolated through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: 2-Amino-4,8-dimethylquinoline or 2-Thio-4,8-dimethylquinoline.
Oxidation: this compound-3-carboxylic acid.
Reduction: 2-Chloro-4,8-dimethyltetrahydroquinoline.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-4,8-dimethylquinoline serves as an important pharmaceutical intermediate. Its structural characteristics allow it to be used in the synthesis of various bioactive compounds, particularly those targeting infectious diseases and cancer.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit various biological activities, including antibacterial and antifungal properties. For instance, studies have shown that modifications in the quinoline structure can enhance activity against Gram-positive bacteria such as Streptococcus pneumoniae and fungi like Candida albicans .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against resistant bacterial strains, highlighting its potential as a lead compound for further drug development .
Synthetic Applications
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclizations.
Synthesis of Heterocycles
The compound can be employed in the synthesis of other heterocyclic compounds through reactions such as cycloaddition. This application is crucial in developing new materials and pharmaceuticals.
Example Reaction :
Analytical Applications
Due to its distinct chemical properties, this compound is also used in analytical chemistry for the detection and quantification of various substances.
While this compound has several beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and may cause skin irritation . Proper handling and safety measures are critical when working with this chemical.
Mechanism of Action
The mechanism of action of 2-Chloro-4,8-dimethylquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes. The chlorine atom and methyl groups may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
Structural Isomers and Derivatives
The positional arrangement of substituents on the quinoline ring significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Steric and Electronic Effects: The 2-chloro substituent in 2-Chloro-4,8-dimethylquinoline enhances electrophilicity at the 2-position, making it reactive toward nucleophilic substitution or cross-coupling reactions.
- Purity Variability : Purity ranges from 95% to 98%, with higher purity linked to optimized synthetic protocols (e.g., column chromatography in ).
Physicochemical Properties
- Melting Points: While direct data for this compound is unavailable, analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, suggesting that chloro-methyl quinolines generally exhibit high thermal stability .
- Solubility: Methyl groups enhance lipophilicity, reducing aqueous solubility compared to hydroxyl- or carboxyl-substituted quinolines.
Pharmacological Derivatives
describes 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline (CAS 865177-82-8), a derivative with a diazepane moiety, demonstrating the role of chloro-methyl quinolines as scaffolds for bioactive molecules.
Crystallography and Analysis
The SHELX software suite () is widely used for crystallographic refinement of quinoline derivatives, enabling precise determination of substituent orientations and intermolecular interactions .
Biological Activity
2-Chloro-4,8-dimethylquinoline is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a chlorine atom at the second position and two methyl groups at the fourth and eighth positions, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Substitution Reactions : Using sodium amide for introducing chlorine.
- Oxidation Processes : Employing hydrogen peroxide to modify the quinoline structure.
- Reduction Techniques : Utilizing lithium aluminum hydride for converting derivatives into more complex forms.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. It is believed that:
- The chlorine atom and methyl groups enhance binding affinity to specific enzymes and receptors.
- Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes, which may contribute to their therapeutic effects .
Antimalarial Activity
Research indicates that compounds similar to this compound exhibit significant antimalarial properties. The compound's structural similarity to other quinoline-based drugs positions it as a potential candidate for further exploration. Studies have shown:
- In vitro Evaluation : Compounds derived from quinoline have demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .
- Mechanistic Insights : The inhibition of hematin crystallization is a key mechanism through which quinolines exert their antimalarial effects. This involves blocking specific growth sites on hematin crystals .
Antimicrobial and Anticancer Properties
This compound has also been investigated for its antimicrobial and anticancer activities:
- Antimicrobial Activity : Studies suggest that derivatives can affect cell proliferation and induce apoptosis in cancer cells, making them suitable candidates for drug development.
- Cytotoxicity Assessments : Evaluations against various cell lines (e.g., HepG2 and HeLa) indicate low cytotoxicity at concentrations up to 100 µg/mL .
Case Studies
Several case studies have highlighted the biological efficacy of quinoline derivatives:
- Antimalarial Evaluation : A study evaluated ten synthetic compounds derived from quinoline against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Results showed varying degrees of efficacy, indicating potential for developing new antimalarial agents .
- Anticancer Investigations : Research into the anticancer properties of quinoline derivatives revealed their ability to induce apoptosis in cancer cells through specific enzyme interactions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cl at position 2; CH3 at positions 4 & 8 | Potential antimalarial & anticancer |
| 4-Chloro-2,8-dimethylquinoline | Cl at position 4; CH3 at positions 2 & 8 | Similar antimalarial properties |
| 4,7-Dichloroquinoline | Cl at positions 4 & 7 | Enhanced potency against malaria |
| 2,4-Dimethylquinoline | No chlorine; CH3 at positions 2 & 4 | Lacks significant antimalarial activity |
Q & A
Q. Basic
- H NMR : Look for aromatic protons at δ 7.0–8.3 ppm, with splitting patterns indicating substituent positions (e.g., doublets for para-chlorine) .
- C NMR : Chlorine-substituted carbons appear at δ 124–132 ppm, while methyl groups resonate at δ 20–25 ppm .
- UV/Vis : Absorption maxima near 250–280 nm (π→π* transitions) confirm quinoline core integrity .
- HRMS : Validate molecular ion peaks (e.g., m/z 334.0817 for CHFNCl) with <2 ppm error .
How should researchers address contradictions in reported melting points or spectral data for this compound derivatives across studies?
Q. Advanced
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting melting points .
- Polymorphism screening : Conduct differential scanning calorimetry (DSC) to detect crystalline forms.
- Replicate conditions : Reproduce synthesis/purification steps (e.g., solvent crystallization vs. column chromatography) .
- Cross-validate spectra : Compare NMR/IR data with computational predictions (DFT or molecular docking) .
What strategies are effective for crystallographic refinement of this compound using programs like SHELXL, particularly with twinned or high-resolution data?
Q. Advanced
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets (common in chloroquinolines due to planar stacking) .
- High-resolution refinement : Apply anisotropic displacement parameters and restraint dictionaries for Cl and CH groups.
- Validation tools : Check R (<5%) and Flack parameter (±0.01) to confirm absolute structure .
Table 2 : SHELX Refinement Parameters
| Parameter | Value/Command | Purpose |
|---|---|---|
| TWIN/BASF | BASF 0.25 | Adjust twin scale factor |
| ANIS | Yes | Anisotropic refinement |
| SIMU/DELU | 0.01/0.02 | Restrain thermal motion |
How can computational chemistry aid in predicting the reactivity and regioselectivity of electrophilic substitutions on this compound?
Q. Advanced
- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-3 vs. C-6 positions) .
- Molecular orbital analysis : HOMO localization on the quinoline ring predicts susceptibility to electrophilic attack.
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
What are the key considerations in designing a kinetic study for the hydrolysis of this compound under varying pH conditions?
Q. Basic
- pH control : Use buffered solutions (pH 1–13) to track rate dependence.
- Analytical methods : Monitor hydrolysis via UV kinetics (λ = 270 nm) or LC-MS for intermediate detection.
- Temperature : Conduct trials at 25°C and 40°C to calculate activation energy (Arrhenius plot) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
